
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane is a complex organophosphorus compound known for its unique chemical structure and reactivity. This compound features a methoxy group, a nitrophenoxy group, and a phosphorane core, making it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane typically involves the reaction of sodium methoxide with 4-nitrophenol in the presence of a phosphorylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitrophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphates, while reduction can produce amines.
Applications De Recherche Scientifique
Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with various biomolecules. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
- Sodium Methoxy-(4-chlorophenoxy)-oxido-oxo-phosphorane
- Sodium Methoxy-(4-bromophenoxy)-oxido-oxo-phosphorane
- Sodium Methoxy-(4-fluorophenoxy)-oxido-oxo-phosphorane
Comparison: Compared to its analogs, Sodium Methoxy-(4-nitrophenoxy)-oxido-oxo-phosphorane is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
32586-84-8 |
|---|---|
Formule moléculaire |
C7H7NNaO6P |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
sodium;methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C7H8NO6P.Na/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
WAINOIDVYAUWFZ-UHFFFAOYSA-M |
SMILES canonique |
COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


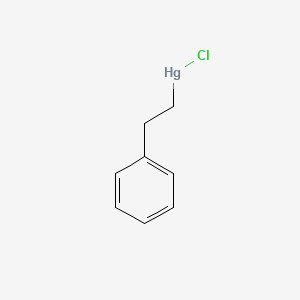
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
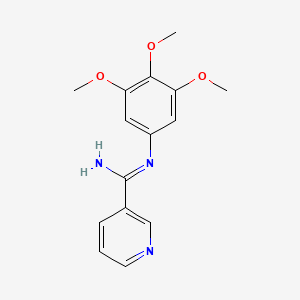

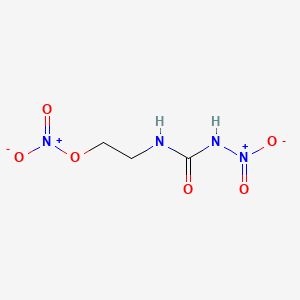
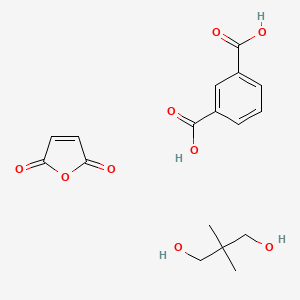

![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
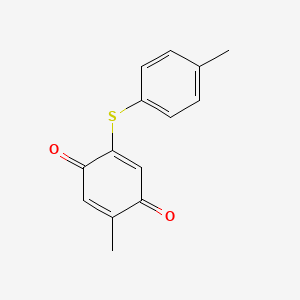
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

